molecular formula C13H11BrN2O B1267984 2-Amino-n-(4-bromophenyl)benzamide CAS No. 50735-55-2

2-Amino-n-(4-bromophenyl)benzamide

Cat. No. B1267984
CAS RN: 50735-55-2
M. Wt: 291.14 g/mol
InChI Key: SBYUHAPZEIHHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, illustrates the complexity and specificity of synthesizing benzamide derivatives. It involves characterizing the compound through IR, ^1H and ^13C-NMR, mass spectrometry, and elemental analysis, with crystal structure determination via single-crystal X-ray diffraction data (Saeed, Rashid, Bhatti, & Jones, 2010). Another approach includes a green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting a three-component reaction that emphasizes efficiency and environmental friendliness (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be comprehensively analyzed using X-ray crystallography, demonstrating specific space group classifications, unit cell dimensions, and intramolecular hydrogen bonding patterns, which are critical for understanding the compound's molecular geometry and potential intermolecular interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that modify their structure and function. For example, the reaction workup for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is simple, and the products can be easily separated, indicating a versatile reactivity profile suitable for generating a wide range of related compounds (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are pivotal for the practical application of these compounds. The detailed crystallographic analysis provides insights into the solid-state structure, enhancing our understanding of the material's stability, solubility, and potential for forming specific molecular assemblies (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Amino-n-(4-bromophenyl)benzamide and its derivatives, including reactivity, potential interaction sites, and chemical stability, can be inferred from their molecular structure and synthesis routes. The presence of functional groups such as amide, bromophenyl, and amino groups significantly influences their chemical behavior, making them suitable for further functionalization and application in various chemical contexts (Sabbaghan & Hossaini, 2012).

Scientific Research Applications

1. Synthesis and Structural Analysis

2-Amino-n-(4-bromophenyl)benzamide and its derivatives are synthesized and characterized through various spectroscopic techniques. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined from single crystal X-ray diffraction data, revealing a strong intramolecular hydrogen bond (Saeed, Rashid, Bhatti, & Jones, 2010).

2. Antioxidant Properties

Amino-substituted benzamide derivatives exhibit powerful antioxidant capabilities by scavenging free radicals. The electrochemical oxidation of amino-substituted derivatives, including N-(4-aminophenyl)-benzamides, was studied to understand their free radical scavenging activity. These compounds undergo complex pH-dependent oxidation processes (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

3. Anticonvulsant Activity

Derivatives of 2-Amino-n-(4-bromophenyl)benzamide, such as 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant properties. They showed promising results in various anticonvulsant models, demonstrating superior performance compared to phenytoin in the maximal electroshock seizure test (Lambert, Hamoir, Hermans, & Poupaert, 1995).

4. Potential in Cancer Treatment

Some benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, are investigated for their potential in cancer treatment. They act as histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

5. Antimicrobial and Antibiofilm Properties

Thiourea derivatives of benzamides, including those with bromophenyl groups, exhibit significant antimicrobial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-amino-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUHAPZEIHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333055
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-n-(4-bromophenyl)benzamide

CAS RN

50735-55-2
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isatoic anhydride (4.00 g, 24.5 mmol) and 4-bromoaniline (4.20 g, 24.5 mmol) in anhydrous DMF (30 mL) was stirred at 115° C. for 60 hours under nitrogen. DMF was removed under vacuum and the residue was partitioned between ethyl acetate (75 mL) and water (75 mL). The organic phase was separated, washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under vacuum to give crude 2-amino-N-(4-bromophenyl)benzamide. Yield: 1.00 g (14%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
F Marighetti, K Steggemann, M Karbaum… - …, 2015 - Wiley Online Library
We recently reported the synthesis and quantitative structure–activity relationships of a new breast cancer resistance protein (BCRP) inhibitor class. In the study presented herein, we …
D Didier, S Sergeyev - 2007 - Wiley Online Library
6H, 12H-5, 11-Methanodibenzo [b, f][1, 5] diazocine can easily be prepared from aniline and paraformaldehyde. Its reactions with either N-bromosuccinimide (NBS) or with iodine …

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